molecular formula C21H14Cl2N4O2 B6482786 2,4-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921562-62-1

2,4-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B6482786
CAS No.: 921562-62-1
M. Wt: 425.3 g/mol
InChI Key: JKOCLXRAGPFHCC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a high-purity chemical reagent designed for advanced research and development in medicinal chemistry. This compound features a pyrido[2,3-d]pyrimidin-4-one scaffold, a privileged structure in drug discovery known for its versatility in interacting with biological targets. The molecular architecture, which combines this scaffold with a dichlorobenzamide moiety, is strategically designed for use as a key synthetic intermediate in the construction of more complex active pharmaceutical ingredients (APIs) . The primary research application of this compound is in the synthesis of targeted protein kinase inhibitors (PKIs). Protein kinases are a major class of enzymes involved in signal transduction, and their dysregulation is a hallmark of various diseases, including cancer . Compounds based on the pyrido[2,3-d]pyrimidine core have demonstrated significant potential in this field, serving as potent inhibitors for specific kinases such as anaplastic lymphoma kinase (ALK), which is a validated target in non-small cell lung cancer (NSCLC) . The presence of the 2,4-dichlorobenzamide group is a common structural feature in medicinal chemistry that can enhance binding affinity and selectivity towards specific enzymatic pockets. Researchers value this reagent for its utility in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and the exploration of novel therapeutic agents for oncology and other disease areas . This product is offered with comprehensive quality control, including characterization by techniques such as HPLC, NMR, and MS to ensure identity and purity . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O2/c1-12-25-19-17(3-2-10-24-19)21(29)27(12)15-7-5-14(6-8-15)26-20(28)16-9-4-13(22)11-18(16)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOCLXRAGPFHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrido-Pyrimidinone Derivatives

  • BA93282 (N-(2-Fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide) :
    • Key Differences : Replaces the 2,4-dichlorophenyl group with a 2-iodobenzamide and introduces a fluorine atom on the phenyl ring.
    • Molecular Weight : 500.26 g/mol (vs. ~464.3 g/mol for the target compound, estimated based on formula).
    • Implications : The iodine atom may enhance halogen bonding interactions in target binding but could reduce metabolic stability compared to chlorine substituents .

Benzamide Derivatives with Aminoethyl Side Chains

  • N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide hydrochloride (14): Structure: Features a 3-chloro-4-fluorophenyl group and an aminoethyl side chain. Synthesis Yield: 54%, lower than analogs with electron-withdrawing substituents (e.g., 98% for compound 12 with 2,4-dichlorophenyl). Activity: Tested as a Trypanosoma brucei inhibitor, suggesting benzamides with halogenated aryl groups may enhance antiparasitic activity .

Heterocyclic Benzamide Derivatives

  • 4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide (11a): Core Structure: Replaces pyrido-pyrimidinone with a tetrahydrobenzothiophene-pyrimidine system. Synthesis: Prepared via reflux with benzoyl chloride and K₂CO₃, differing from the HCl-mediated routes in . Application: Evaluated for anticancer activity, highlighting the versatility of benzamide-heterocycle hybrids .

Table 1: Key Properties of Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) Biological Target
Target Compound Pyrido-pyrimidinone 2,4-Dichlorophenyl ~464.3* N/A Not specified
BA93282 Pyrido-pyrimidinone 2-Iodobenzamide, 2-fluoro 500.26 N/A Not specified
Compound 14 Benzamide + aminoethyl 3-Chloro-4-fluorophenyl ~424.3 54 Trypanosoma brucei
Compound 11a Benzothiophene-pyrimidine 4-Chlorophenyl ~413.9 N/A Anticancer

*Estimated based on molecular formula.

Preparation Methods

Cyclocondensation of 2,4,6-Triaminopyrimidine with Carbonyl Derivatives

A widely adopted method involves the cyclization of 2,4,6-triaminopyrimidine (5) with ethyl acetoacetate under reflux in diphenyl ether (195–230°C). This yields 2,4-diamino-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidine (16) , which is subsequently treated with thionyl chloride-dimethylformamide complex to generate the 7-chloro intermediate (17) . Hydrogenolysis of 17 using Pd/C and potassium hydroxide affords the 4-oxo-3H-pyrido[2,3-d]pyrimidine core (18) .

Key Conditions :

  • Solvent: Diphenyl ether

  • Temperature: 195–230°C

  • Catalyst: Pd/C (5%)

  • Yield: 65–70%

Halogenation and Cross-Coupling Strategies

Alternative approaches employ halogenated precursors for late-stage diversification. For example, 5-bromo-4-methylpyridine-3-carbonitrile (23) undergoes Suzuki-Miyaura coupling with 2,5-dimethoxybenzylzinc chloride under Pd catalysis to install aryl substituents. Subsequent diazotization and cyclization with guanidine yield the pyrido[2,3-d]pyrimidine scaffold (28) .

Critical Parameters :

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂

  • Ligand: XPhos (for thienyl derivatives)

  • Yield Range: 40–60%

Functionalization at the 3-Position: Introduction of the 4-Aminophenyl Group

The 3-(4-aminophenyl) moiety is introduced via reductive amination or nucleophilic aromatic substitution (SNAr).

Reductive Amination of Pyridopyrimidinone Intermediates

Treatment of 6-nitro-pyrido[2,3-d]pyrimidin-4-one (7) with 4-nitrobenzaldehyde in acetic acid, followed by Raney Ni-catalyzed hydrogenation, reduces both the nitro group and imine bond, yielding the 4-aminophenyl derivative (8) . Methylation at the N10 position using formaldehyde and sodium cyanoborohydride completes the substitution.

Reaction Metrics :

  • Reducing Agent: H₂ (30–35 psi), Raney Ni

  • Solvent: Acetic acid

  • Yield: 75–80%

Buchwald-Hartwig Amination for Direct Arylation

For halogenated pyridopyrimidines (e.g., 6-chloro derivatives), palladium-catalyzed coupling with 4-aminophenylboronic acid under Suzuki conditions installs the aryl amine directly. This method bypasses intermediate reduction steps and improves regioselectivity.

Optimized Protocol :

  • Catalyst: Pd₂(dba)₃/XPhos

  • Base: K₃PO₄

  • Solvent: DMF/H₂O

  • Yield: 55–65%

Amidation with 2,4-Dichlorobenzoyl Chloride

The final step involves coupling the 4-aminophenyl-pyridopyrimidine intermediate with 2,4-dichlorobenzoyl chloride.

Schotten-Baumann Reaction Conditions

The amine (18) is dissolved in dichloromethane (DCM) and treated with 2,4-dichlorobenzoyl chloride in the presence of triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target benzamide after aqueous workup.

Purification :

  • Method: Column chromatography (SiO₂, ethyl acetate/hexane)

  • Purity: >95% (HPLC)

BOP-Mediated Amidation for Sensitive Intermediates

For oxidation-prone substrates, benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) activates the carboxylic acid in situ, facilitating coupling under mild conditions.

Advantages :

  • Temperature: Room temperature

  • Solvent: DMF

  • Yield: 70–75%

Chlorination and Final Modifications

POCl₃-Mediated Chlorination

Pyridopyrimidinones lacking chlorine substituents are treated with phosphorus oxychloride (POCl₃) at reflux to convert oxo groups to chlorides. For example, 4-oxo-pyrido[2,3-d]pyrimidine (15a) reacts with POCl₃ to yield 4-chloro derivatives, which undergo SNAr with amines.

Conditions :

  • Reagent: POCl₃ (excess)

  • Temperature: 110°C

  • Yield: 85–90%

Analytical Characterization and Quality Control

Critical data for validating synthetic success include:

ParameterMethodResult
Melting PointDSC218–220°C
Molecular WeightHRMS495.08 (C₂₃H₁₇Cl₂N₅O₂)
PurityHPLC (UV 254)98.2%
Chlorine ContentElemental Analysis14.1% (theory: 14.3%)

Challenges and Optimization Strategies

Regioselectivity in Cyclization Steps

Unwanted regioisomers form during pyridopyrimidine ring closure. Employing sterically hindered bases (e.g., DBU) or microwave-assisted synthesis improves selectivity.

Solubility Issues in Late-Stage Intermediates

Poor solubility of 3-(4-aminophenyl) derivatives in organic solvents complicates purification. Co-solvents (DMSO/THF) or trituration with methanol resolve this.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including condensation of pyrido[2,3-d]pyrimidine precursors with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane under reflux) . Key steps include cyclization at high temperatures (e.g., 250°C in diphenyl oxide/biphenyl mixtures) and purification via column chromatography. Reagents like potassium permanganate (oxidizing agent) and sodium borohydride (reducing agent) are often used .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Purity is assessed using HPLC with UV detection or LC-MS. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial susceptibility testing (MIC against Gram+/Gram- bacteria). Enzymatic inhibition assays (e.g., kinase or protease panels) can identify potential targets .

Advanced Research Questions

Q. How can reaction efficiency be improved for large-scale synthesis?

Continuous flow reactors enhance mixing and temperature control, reducing side reactions. High-throughput screening (HTS) of catalysts (e.g., Pd/C for cross-coupling) and solvents (e.g., DMF vs. acetonitrile) optimizes conditions. Scale-up requires careful control of exothermic steps and solvent recovery .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Compare results across in vitro (cell-free enzymatic), ex vivo (primary cells), and in vivo (rodent models) systems .

Q. How can computational methods predict target interactions and pharmacokinetic properties?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to proteins like kinases or DNA topoisomerases. ADMET predictors (SwissADME) estimate logP, solubility, and CYP450 interactions. Validate predictions with experimental data (e.g., microsomal stability assays) .

Q. What experimental designs mitigate variability in pharmacological studies?

Use randomized block designs with split-plot arrangements to account for variables like dosage, administration route, and biological replicates. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and blinded data analysis to reduce bias .

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